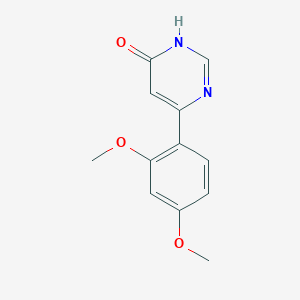

6-(2,4-Dimetoxifenil)pirimidin-4-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol involves several steps. In one study, a pyridine derivative was used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques . Diverse organic reagents, such as chloroacetic acid and pyridine, were used .Molecular Structure Analysis

The molecular structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses reveal diverse structure arrangements for the products .Aplicaciones Científicas De Investigación

Actividad Anticancerígena: Inhibición de la Aurora Kinasa A

Una de las aplicaciones notables de los derivados de 6-(2,4-Dimetoxifenil)pirimidin-4-ol se encuentra en la investigación del cáncer. Específicamente, estos compuestos han sido evaluados por su capacidad para inhibir la Aurora quinasa A (AURKA), una proteína que juega un papel crucial en la división celular y que se ha visto implicada en la progresión del cáncer . Los derivados de este compuesto han demostrado reducir la clonogenicidad, detener el ciclo celular en la fase G2/M e inducir la muerte celular apoptótica mediada por caspasas en células de cáncer de colon humano .

Diseño de Fármacos: Relación Estructura-Actividad

La relación estructura-actividad (SAR) de los derivados de This compound proporciona información valiosa para el diseño de fármacos. Los estudios de SAR han indicado que los sustituyentes hidrofóbicos y ciertos grupos en posiciones específicas aumentan la actividad contra las células cancerosas . Esta información es crucial para diseñar agentes anticancerígenos más potentes y selectivos.

Aplicaciones Herbicidas

En el sector agrícola, se han sintetizado ciertos derivados de This compound para su uso potencial como herbicidas . Estos compuestos están diseñados para dirigirse a vías específicas en las malas hierbas, ofreciendo un enfoque más específico para el control de las malas hierbas.

Propiedades Antimicrobianas

La investigación también ha explorado las propiedades antimicrobianas de los derivados de tieno[2,3-d]pirimidina, que incluyen This compound . Estos estudios han mostrado resultados prometedores contra bacterias Gram-negativas y Gram-positivas, lo que sugiere posibles aplicaciones como nuevos antibacterianos.

Potencial Terapéutico en Otras Enfermedades

La porción pirimidina, que forma parte de la estructura de This compound, está presente en varios fármacos y se ha estudiado para el desarrollo de nuevas terapias . Esto incluye tratamientos potenciales para enfermedades más allá del cáncer, como la artritis reumatoide y otras afecciones inflamatorias.

Aplicaciones del Ensayo Kinómico

This compound: los derivados se han utilizado en ensayos kinómicos para identificar sus perfiles de selectividad e inhibición frente a una amplia gama de quinasas . Esta aplicación es vital para comprender la especificidad del compuesto y para futuras exploraciones terapéuticas.

Estudios de Acoplamiento Computacional

Se han realizado experimentos de acoplamiento in silico con derivados de This compound para dilucidar sus modos de unión molecular . Estos estudios son esenciales para predecir cómo estos compuestos interactúan con sus objetivos, lo que es un paso crítico en el desarrollo de fármacos.

Relaciones Cuantitativas Estructura-Actividad (QSAR)

Los cálculos QSAR con derivados de This compound ayudan a derivar farmacóforos y comprender los requisitos estructurales para la actividad biológica . Este enfoque computacional ayuda a predecir la actividad de nuevos compuestos antes de que se sinteticen.

Análisis Bioquímico

Biochemical Properties

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key enzymes it interacts with is Aurora kinase A (AURKA). This compound has been shown to selectively inhibit AURKA activity, which is crucial for cell cycle regulation and mitosis . The interaction between 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol and AURKA involves binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the disruption of cell division and has potential implications for cancer therapy.

Cellular Effects

The effects of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to the accumulation of cells in this phase and preventing their progression to mitosis . Additionally, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol triggers apoptotic cell death through the activation of caspase-3 and caspase-7, as well as the cleavage of poly (ADP-ribose) polymerase (PARP) . These effects are mediated through the inhibition of AURKA, which plays a pivotal role in cell division and survival.

Molecular Mechanism

At the molecular level, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol exerts its effects through the inhibition of AURKA. The compound binds to the ATP-binding pocket of AURKA, thereby preventing the phosphorylation of its substrates . This inhibition disrupts the normal function of AURKA in promoting cell division and leads to cell cycle arrest and apoptosis. Additionally, the binding of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol to AURKA has been confirmed through in silico docking studies, which demonstrate a strong binding affinity and stability of the compound-enzyme complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol leads to sustained inhibition of AURKA activity and prolonged cell cycle arrest . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses and potential development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits AURKA activity and induces cell cycle arrest without causing significant toxicity . At higher doses, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is involved in several metabolic pathways, primarily through its interactions with enzymes such as flavin-containing monooxygenases (FMOs) . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and stability, as well as its overall pharmacokinetic profile. The involvement of FMOs in the metabolism of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol underscores the importance of understanding its metabolic pathways for optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. Studies have shown that 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol accumulates in certain tissues, including the liver and kidneys, where it exerts its biochemical effects . The transport and distribution of this compound are critical factors in determining its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is primarily within the cytoplasm, where it interacts with its target enzyme, AURKA . The compound’s localization is facilitated by its ability to diffuse across cellular membranes and reach the cytoplasmic compartment. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol within specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(15)14-7-13-10/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXOWGBXDZFTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

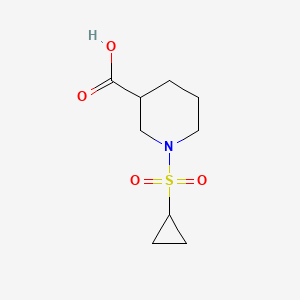

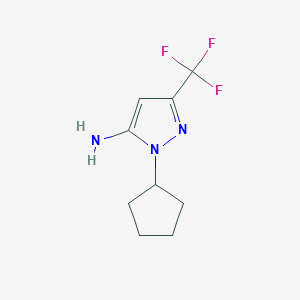

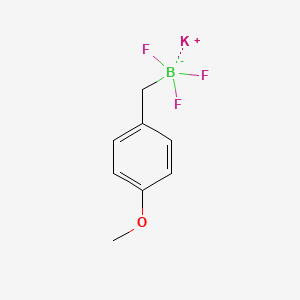

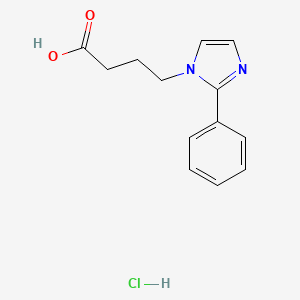

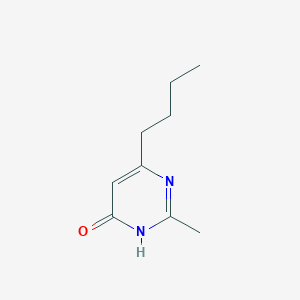

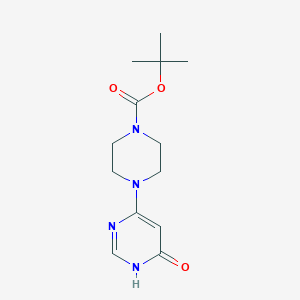

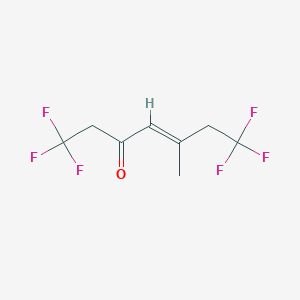

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)

![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)

![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)

![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)